![molecular formula C11H17NO B1437642 3-[(Tert-butoxy)methyl]aniline CAS No. 1039946-12-7](/img/structure/B1437642.png)
3-[(Tert-butoxy)methyl]aniline
Übersicht
Beschreibung
“3-[(Tert-butoxy)methyl]aniline” is a chemical compound with the CAS Number: 1156812-33-7 . It has a molecular weight of 193.29 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The InChI code for “3-[(Tert-butoxy)methyl]aniline” is 1S/C12H19NO/c1-9-10(6-5-7-11(9)13)8-14-12(2,3)4/h5-7H,8,13H2,1-4H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-[(Tert-butoxy)methyl]aniline” is a powder that is stored at room temperature . It has a molecular weight of 193.29 .Wissenschaftliche Forschungsanwendungen
Anticorrosive Properties for Metal Protection
Research by Alam, Mobin, and Aslam (2016) explored the synthesis of a terpolymer and its nanocomposite with ZnO nanoparticles, including aniline as one of the monomers, demonstrating significant anticorrosive properties on mild steel in acidic conditions. The study utilized various techniques, including FTIR, XRD, and SEM, to characterize the compounds and evaluate their anticorrosive performance, offering insights into potential applications for metal protection in corrosive environments (Alam, Mobin, & Aslam, 2016).
Advances in Organic Synthesis
Several studies have focused on enhancing methods for organic synthesis using aniline derivatives. For instance, Mahesh et al. (2017) reported a Copper(II)-catalyzed oxidative coupling method involving anilines, showcasing a pathway for creating 2-aryl benzimidazoles through C-H functionalization and C-N bond formation. This method highlights the role of anilines in facilitating complex organic transformations under mild conditions, contributing to the field of synthetic organic chemistry (Mahesh, Satheesh, Kumar, & Punniyamurthy, 2017).
Methylation of Anilines
Zhang, Gao, and Wang (2020) demonstrated the methylation of anilines using photon-initiated heterogeneous catalysis, a green chemistry approach. Their work highlights the efficient use of methanol as a methylation reagent under mild conditions, emphasizing the importance of sustainable methods in chemical synthesis (Zhang, Gao, & Wang, 2020).
Synthesis of Antioxidants
The synthesis process and optimization for producing Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a precursor for various antioxidants, was studied by Huo Xiao-jian (2010). This research contributes to the field of antioxidant synthesis, offering a method with improved yield and demonstrating the chemical's significance in producing compounds that prevent oxidative damage (Huo Xiao-jian, 2010).
Catalytic Asymmetric Synthesis
Dai, Jiang, Tao, and Shi (2016) established the first application of 3-methyl-2-vinylindoles in catalytic asymmetric Povarov reactions, involving anilines and aldehydes. This method enables the synthesis of chiral indole-derived tetrahydroquinolines with excellent diastereo- and enantioselectivities, illustrating the utility of aniline derivatives in catalytic asymmetric synthesis for creating complex molecules with potential pharmaceutical applications (Dai, Jiang, Tao, & Shi, 2016).
Safety And Hazards
The compound has been classified under the GHS07 hazard pictogram . It has hazard statements H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
Eigenschaften
IUPAC Name |
3-[(2-methylpropan-2-yl)oxymethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7H,8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMBKGPSYIFCSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Tert-butoxy)methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



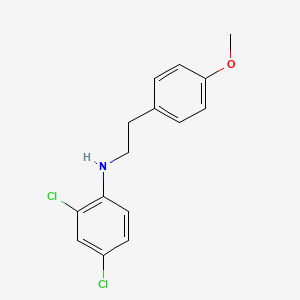
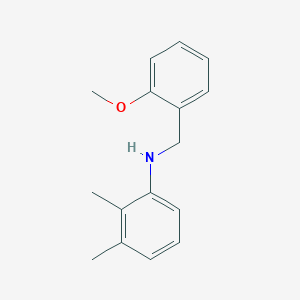
![N-[3-(Isopentyloxy)benzyl]-2,3-dimethylaniline](/img/structure/B1437563.png)
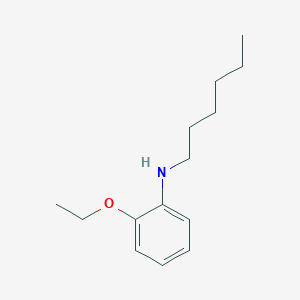
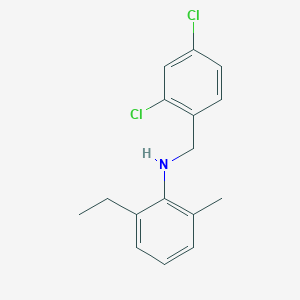
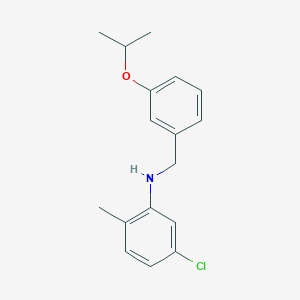
![2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline](/img/structure/B1437567.png)
![N-[4-(Isopentyloxy)benzyl]-1-ethanamine](/img/structure/B1437570.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline](/img/structure/B1437572.png)
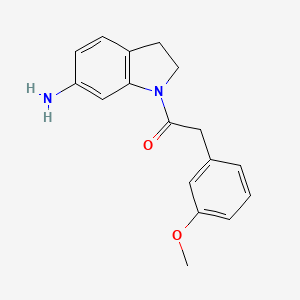
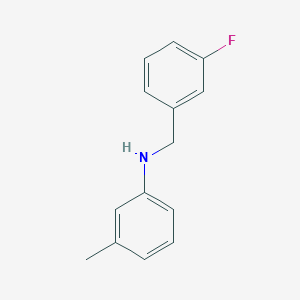
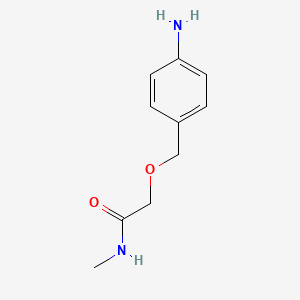
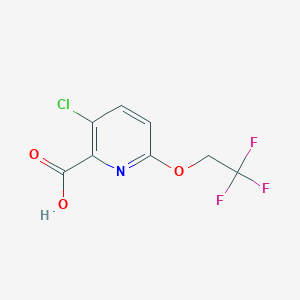
![5-Phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B1437580.png)